(2E)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(4-methoxyphenyl)-N-methylprop-2-enamide
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Overview
Description
(2E)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(4-methoxyphenyl)-N-methylprop-2-enamide is a synthetic organic compound It features a thiolane ring with a dioxo substitution, a methoxyphenyl group, and a methylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(4-methoxyphenyl)-N-methylprop-2-enamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the thiolane ring: Starting from a suitable diene and a sulfur source under oxidative conditions.
Introduction of the dioxo group: Oxidation of the thiolane ring using reagents like hydrogen peroxide or peracids.
Attachment of the methoxyphenyl group: Via a Friedel-Crafts alkylation or acylation reaction.
Formation of the methylprop-2-enamide moiety: Through a condensation reaction involving an appropriate amine and an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(4-methoxyphenyl)-N-methylprop-2-enamide may undergo various types of chemical reactions, including:
Oxidation: Further oxidation of the thiolane ring or the methoxy group.
Reduction: Reduction of the dioxo group to a hydroxyl group.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the amide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(4-methoxyphenyl)-N-methylprop-2-enamide could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.
Biology
In biology, this compound might be investigated for its potential biological activity, such as antimicrobial, antiviral, or anticancer properties. It could also serve as a probe for studying biochemical pathways.
Medicine
In medicine, this compound could be explored as a potential drug candidate or as a lead compound for the development of new therapeutics.
Industry
In industry, this compound might find applications in the development of new materials, such as polymers or coatings, or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of (2E)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(4-methoxyphenyl)-N-methylprop-2-enamide would depend on its specific biological or chemical activity. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other thiolane derivatives, methoxyphenyl compounds, or amides with similar structural features.
Uniqueness
The uniqueness of (2E)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(4-methoxyphenyl)-N-methylprop-2-enamide could lie in its specific combination of functional groups, which might confer unique reactivity or biological activity compared to other similar compounds.
Properties
IUPAC Name |
(E)-N-(1,1-dioxothiolan-3-yl)-3-(4-methoxyphenyl)-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-16(13-9-10-21(18,19)11-13)15(17)8-5-12-3-6-14(20-2)7-4-12/h3-8,13H,9-11H2,1-2H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSYUIMPWKQMBJ-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C=CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)/C=C/C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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